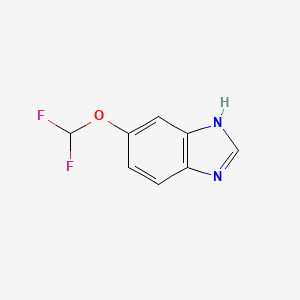
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
Vue d'ensemble
Description
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane: It has a molecular formula of C8H3BrF4O2 and a molecular weight of 287.01 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxane ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology and Medicine: Its unique structure may impart specific biological activities, making it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure may provide desirable properties such as chemical resistance and thermal stability .
Mécanisme D'action
The mechanism of action of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine and fluorine atoms in its structure may play a crucial role in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane: Similar in structure but with the bromine atom at a different position.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the bromine atom, which may result in different reactivity and applications.
Uniqueness: The combination of these elements may provide enhanced reactivity and stability compared to similar compounds .
Propriétés
IUPAC Name |
5-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-2-1-3-5-6(4)15-8(12,13)7(10,11)14-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOQYWCPCNIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(C(O2)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)





![Methyl 3-amino-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3040278.png)



![5-Tert-butyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B3040283.png)
